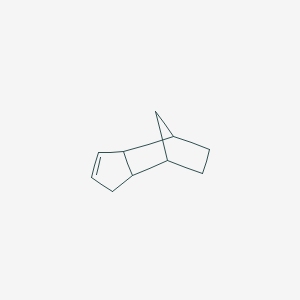

Dihydrodicyclopentadiene

Beschreibung

Contextualization within Polycyclic Hydrocarbon Chemistry

Dihydrodicyclopentadiene belongs to the class of polycyclic hydrocarbons, which are compounds containing multiple fused rings. Unlike polycyclic aromatic hydrocarbons (PAHs) that feature extended aromatic systems, this compound is a non-aromatic, bridged alicyclic compound. capes.gov.brwikipedia.orglibretexts.org Its structure consists of two fused cyclopentane (B165970) rings, with one of the rings containing a single point of unsaturation (a double bond). evitachem.com This structural feature, particularly the strained nature of the bicyclic system, imparts significant reactivity to the molecule.

The synthesis of this compound is a prime example of selective catalysis in organic chemistry. It is most commonly prepared via the catalytic hydrogenation of dicyclopentadiene (B1670491). evitachem.com This reaction typically employs a palladium-on-carbon (Pd/C) or nickel-based catalyst. evitachem.comresearchgate.net The hydrogenation proceeds in a stepwise manner, with the double bond in the more strained norbornene ring of the dicyclopentadiene molecule being hydrogenated first, yielding this compound with high selectivity before the second double bond is reduced. researchgate.net This selective transformation highlights the differences in reactivity between the two double bonds within the parent dicyclopentadiene molecule.

Significance as a Research Substrate in Organic and Polymer Science

The unique structural and electronic properties of this compound make it a valuable substrate in both fundamental and applied chemical research.

In organic science , this compound serves as a versatile building block for the synthesis of more complex polycyclic molecules. evitachem.com Its rigid, well-defined cage-like structure makes it an excellent model compound for studying various chemical transformations and reaction mechanisms, such as electrophilic additions and rearrangements. evitachem.comresearchgate.net The strained double bond is highly reactive and readily participates in reactions like epoxidation and Diels-Alder cycloadditions. capes.gov.br Furthermore, oxidation of this compound can introduce functional groups, such as hydroxyls, leading to functionalized derivatives like exo-1-hydroxy-5,6-dihydrodicyclopentadiene, which can be used for further chemical modifications. evitachem.com

In polymer science , this compound is utilized as a monomer in the production of specialty polymers. evitachem.com It is a key substrate in ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with unique architectures. nih.govillinois.edu Research has explored both traditional transition-metal-catalyzed ROMP and more novel metal-free ROMP systems using this compound isomers. nih.govdigitellinc.com The resulting polymers, such as poly(this compound), are investigated for their specific properties, including tacticity (the stereochemical arrangement of monomer units). nih.gov Additionally, 5,6-dihydrodicyclopentadiene (B8004133) has been copolymerized with ethylene (B1197577) to produce cycloolefin copolymers (COCs). researchgate.net These materials are of academic and industrial interest for their potential applications in fields like optoelectronics and coatings, offering properties that can be tuned by incorporating the bulky, cyclic monomer into the polymer backbone. researchgate.net The resulting polymers can serve as materials for adhesives, coatings, and elastomers. evitachem.com

Isomeric Forms of this compound and Stereochemical Considerations

Stereochemistry plays a crucial role in the chemistry of this compound, significantly influencing its physical properties and reactivity. The compound primarily exists as two stereoisomers: endo and exo. evitachem.com This isomerism arises from the spatial arrangement of the fused rings. The endo isomer is generally the more prevalent form. evitachem.com

| Isomer Comparison | endo-Dihydrodicyclopentadiene | exo-Dihydrodicyclopentadiene |

| Prevalence | More prevalent form. evitachem.com | Less prevalent. |

| Reactivity | Less reactive in certain polymerization reactions compared to the exo isomer. researchgate.netcnr.it | More reactive in TiCl₄/Et₂AlCl catalyzed oligomerization. researchgate.netcnr.it |

| Polymerization | Can form crystalline, stereoregular oligomers under specific conditions. researchgate.net | Used in creating diblock copolymers via metal-free ROMP. nih.gov |

The distinction between the endo and exo isomers is critical in polymerization chemistry. Research has shown that the exo isomer of the parent dicyclopentadiene is more reactive in certain types of addition oligomerization than the endo isomer. researchgate.netcnr.it The reactivity of the endo isomer was found to be comparable to that of the related, partially saturated 9,10-dihydrodicyclopentadiene. researchgate.netresearchgate.net This difference in reactivity allows for a degree of control over polymerization processes. For example, under specific catalytic conditions, the less reactive endo isomer can yield a crystalline, stereoregular tetramer, a unique material not observed with the exo isomer. researchgate.net

In the context of modern polymer synthesis, the stereochemistry of the monomer is key to controlling the stereoselectivity of the polymerization. digitellinc.com This control is essential as it dictates fundamental properties of the final polymer, such as its melting point and mechanical stability. digitellinc.com Studies on metal-free ROMP have successfully used exo-dihydrodicyclopentadiene to synthesize diblock copolymers, demonstrating the utility of specific isomers in creating advanced polymer architectures. nih.gov

Beyond the common endo and exo forms of tricyclo[5.2.1.0²,⁶]dec-3-ene (also known as 5,6-dihydrodicyclopentadiene), it is important to note that other constitutional isomers exist, such as 9,10-dihydrodicyclopentadiene, where the double bond is located in the other ring. nih.govresearchgate.net The specific isomer used in a reaction is therefore a critical parameter for achieving desired outcomes in both organic synthesis and polymer chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tricyclo[5.2.1.02,6]dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKSFAYJLDDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884076 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4488-57-7 | |

| Record name | Dihydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrodicyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodicyclopentadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Dihydrodicyclopentadiene

Catalytic Hydrogenation of Dicyclopentadiene (B1670491) Precursors

The synthesis of DHDCPD is most commonly achieved through the partial hydrogenation of dicyclopentadiene. evitachem.com This process involves the addition of hydrogen across one of the two double bonds in the DCPD molecule. The key challenge lies in achieving high selectivity for the desired monohydrogenated product, DHDCPD, while minimizing the formation of the fully hydrogenated byproduct, tetrahydrodicyclopentadiene (B3024363) (THDCPD). researchgate.net

Regioselective Hydrogenation Mechanisms for Dihydrodicyclopentadiene Formation

Dicyclopentadiene possesses two double bonds with different reactivities: one in the strained norbornene ring and the other in the cyclopentene (B43876) ring. researchgate.netresearchgate.net The selective hydrogenation to DHDCPD hinges on the preferential hydrogenation of the more reactive double bond in the norbornene moiety. researchgate.net

The generally accepted mechanism for this process on heterogeneous catalysts, such as palladium or nickel, is the Langmuir-Hinshelwood mechanism. researchgate.netnih.gov This involves the following steps:

Adsorption: Both dicyclopentadiene and hydrogen adsorb onto the surface of the catalyst. nih.govlibretexts.org

Surface Reaction: The adsorbed hydrogen atoms are added sequentially to the adsorbed dicyclopentadiene molecule. nih.govlibretexts.org In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have confirmed that the norbornene ring is preferentially adsorbed and hydrogenated. researchgate.net

Desorption: The resulting this compound molecule desorbs from the catalyst surface. libretexts.org

The reaction proceeds consecutively, with DHDCPD being an intermediate that can be further hydrogenated to THDCPD. researchgate.net The relative rates of these two hydrogenation steps determine the selectivity towards DHDCPD.

Influence of Catalyst Systems on Isomer Distribution and Selectivity

The choice of catalyst is paramount in controlling the yield and selectivity of DHDCPD. Various metal-based catalysts have been investigated for this purpose, with palladium and nickel being the most prominent.

Palladium-based catalysts are widely utilized for the selective hydrogenation of DCPD due to their high activity and selectivity under mild conditions. researchgate.netsigmaaldrich.com Palladium nanoparticles, in particular, have shown to be efficient catalysts for the monohydrogenation of dicyclopentadiene, achieving high selectivities of up to 95%. researchgate.net

Commonly used palladium catalysts include palladium on carbon (Pd/C) and palladium on alumina (B75360) (Pd/γ-Al2O3). researchgate.netnih.gov These catalysts can provide excellent stereo- and regiospecificity. sigmaaldrich.com However, a drawback of highly active palladium catalysts is the potential for over-hydrogenation to THDCPD and the formation of polymeric byproducts that can deactivate the catalyst. researchgate.net To mitigate this, bimetallic catalysts, such as gold-palladium (Au-Pd) on an alumina support, have been developed to enhance selectivity. researchgate.net

Table 1: Performance of Various Palladium-Based Catalysts in Dicyclopentadiene Hydrogenation

| Catalyst | Support | Temperature (°C) | Hydrogen Pressure (bar) | Conversion (%) | Selectivity to DHDCPD (%) | Reference |

|---|---|---|---|---|---|---|

| Pd nanoparticles | Solution | 60 | 5 | ~75 | up to 95 | researchgate.net |

| Pd/γ-Al2O3 | γ-Alumina | 76 | Atmospheric | High | High | researchgate.net |

| Pd/C | Carbon | 60 | - | High (in 30 min) | - (Yield of endo-THDCPD was 97%) | researchgate.net |

| Au-Pd | Alumina | - | - | - | - | researchgate.net |

Nickel-based catalysts, such as Raney nickel and supported nickel catalysts, offer a more cost-effective alternative to palladium for the hydrogenation of DCPD. researchgate.netdrugdiscoverynews.com While Raney nickel has been traditionally used, supported nickel catalysts on materials like alumina (Ni/γ-Al2O3) are favored for their improved mechanical strength. researchgate.net

The addition of promoters, such as molybdenum (Mo), to nickel catalysts can significantly enhance their performance. researchgate.net Mo-promoted Ni/γ-Al2O3 catalysts have demonstrated increased activity and selectivity, with a reported turnover frequency (TOF) of 134.2 h⁻¹ and a selectivity of 99.7% for endo-THDCPD under optimized conditions. researchgate.net The promoter helps to improve the dispersion of nickel on the support, inhibit the formation of undesirable nickel aluminate spinel, and modify the adsorption of DCPD on the catalyst surface. researchgate.net Bimetallic nickel-based catalysts supported on activated carbon have also been investigated for deoxygenation reactions, indicating their versatility. rsc.org

Table 2: Effect of Molybdenum Promoter on Ni/γ-Al2O3 Catalyst Performance

| Catalyst | Mo/Ni Ratio | Hydrogenation Time (h) | By-product C5 fraction (%) | TOF (h⁻¹) | Selectivity to endo-THDCPD (%) | Reference |

|---|---|---|---|---|---|---|

| Ni/γ-Al2O3 | 0 | 6 | 2.4 | - | - | researchgate.net |

| NiMo0.2/γ-Al2O3 | 0.2 | 3 | 0.3 | 134.2 | 99.7 | researchgate.net |

The use of supported catalysts and nanocatalysts is a key strategy for achieving high selectivity in DHDCPD synthesis. researchgate.netnih.govresearchgate.net The support material plays a crucial role in dispersing and stabilizing the active metal nanoparticles, which in turn influences the catalyst's activity and selectivity. uu.nlnih.gov Common supports include carbon, alumina, and silica. uu.nlazonano.com

Nanocatalysts, due to their high surface-area-to-volume ratio, can exhibit enhanced catalytic activity and selectivity compared to their bulk counterparts. azonano.com Palladium nanoparticles have been shown to be highly selective for the monohydrogenation of DCPD. researchgate.netresearchgate.net Furthermore, encapsulating palladium nanoparticles within dendrimer networks or utilizing metal-organic frameworks (MOFs) as supports can lead to highly efficient and recyclable catalyst systems. researchgate.netresearchgate.net For instance, a RuNi bimetallic catalyst encapsulated in a UiO-66(Ce) MOF achieved 100% conversion of DCPD with approximately 100% selectivity to THDCPD under mild conditions. researchgate.net The engineering of the catalyst support and the use of nanostructured materials provide a powerful tool for controlling the reaction outcome. nih.govwikipedia.org

Nickel-Based Catalysts in this compound Production

Optimization of Reaction Conditions for Maximized this compound Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of DHDCPD while minimizing energy consumption and waste. evitachem.comresearchgate.netresearchgate.netnih.govresearchgate.netnumberanalytics.com Key parameters that are manipulated include temperature, hydrogen pressure, solvent, and reaction time. catalysis.blogscielo.br

Temperature: Moderate temperatures, typically in the range of 20°C to 80°C, are generally employed. evitachem.com Higher temperatures can increase the reaction rate but may also favor the formation of the over-hydrogenated product, THDCPD. nih.govnumberanalytics.com

Hydrogen Pressure: The hydrogen pressure is a critical factor in controlling the product distribution. researchgate.net Lower hydrogen pressures tend to favor the formation of DHDCPD, while higher pressures can lead to an increased yield of THDCPD. researchgate.net The ratio of DHDCPD to THDCPD can be shifted significantly by varying the hydrogen pressure. researchgate.net

Solvent: The choice of solvent can influence the reaction. For instance, using cyclopentanone (B42830) as a solvent with a nanoparticle catalyst resulted in the selective formation of one isomer, while propylene (B89431) carbonate favored the synthesis of other monoolefins with high selectivity. tu-dortmund.de

Reaction Time: Optimizing the reaction time is essential to achieve high conversion without promoting side reactions or over-hydrogenation. scielo.br

Kinetic studies are often performed to understand the reaction mechanism and to determine the optimal operating window. nih.gov For the hydrogenation of DCPD over a Pd/C catalyst, the reaction activation energies for the first (DCPD to DHDCPD) and second (DHDCPD to THDCPD) steps were found to be 3.19 and 31.69 kJ/mol, respectively, indicating that the second hydrogenation step is more sensitive to temperature changes. nih.gov

Advanced Synthetic Approaches to this compound and its Derivatives

The synthesis of this compound is intrinsically linked to its precursor, dicyclopentadiene (DCPD). The methodologies employed are often sophisticated, aiming for high yield and stereoselectivity.

Cycloaddition Reactions in Polycyclic Compound Synthesis Preceding this compound

The foundational step in the synthesis of the this compound framework is the [4+2] cycloaddition, or Diels-Alder reaction, of cyclopentadiene (B3395910) (CPD). tamu.edunumberanalytics.com Cyclopentadiene is highly reactive and readily dimerizes at room temperature to form dicyclopentadiene. tamu.edu This dimerization is a classic example of a pericyclic reaction, where two molecules of cyclopentadiene (one acting as the diene and the other as the dienophile) combine to form a more stable cyclic adduct. tamu.edu

The reaction is reversible, and at elevated temperatures (typically above 150°C), the equilibrium shifts back toward the monomer in a process known as a retro-Diels-Alder reaction. rsc.org This reversibility is often exploited in synthesis; dicyclopentadiene can be "cracked" by heating to generate fresh, highly reactive cyclopentadiene in situ for use in other reactions. rsc.org

The dimerization of cyclopentadiene can lead to two different stereoisomers: the endo and exo products. The endo product is formed faster and is the kinetically favored product at lower temperatures. However, the exo product is more thermodynamically stable. Under conditions of thermodynamic control (higher temperatures where the reaction is reversible), the product distribution will favor the more stable exo isomer. For instance, heating cyclopentadiene at 200°C for approximately two days results in an endo:exo ratio of 4:1.

| Reaction Parameter | Condition | Outcome | Source |

| Reaction Type | Diels-Alder [4+2] Cycloaddition | Dimerization of Cyclopentadiene to Dicyclopentadiene | tamu.edu |

| Temperature (Kinetic Control) | Low Temperatures (e.g., 23°C) | Favors formation of the endo isomer | |

| Temperature (Thermodynamic Control) | High Temperatures (e.g., 200°C) | Favors formation of the more stable exo isomer | |

| Reversibility | Heating above 150°C | Retro-Diels-Alder reaction regenerates cyclopentadiene | rsc.org |

| Solvent Conditions | Solvent-free | Reaction can be carried out by heating dicyclopentadiene with a dienophile | rsc.org |

Alternative Chemical Pathways for this compound Generation

The most prevalent and industrially significant method for producing this compound is the partial and selective hydrogenation of its precursor, dicyclopentadiene. evitachem.com This process requires careful control of reaction conditions to add hydrogen across only one of the two double bonds in the dicyclopentadiene molecule.

This hydrogenation is typically performed using heterogeneous catalysts. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired dihydro- product while avoiding over-hydrogenation to the fully saturated tetrahydrodicyclopentadiene. evitachem.com

| Catalyst | Temperature | Pressure | Notes | Source |

| Palladium on Carbon (Pd/C) | 20°C to 80°C | Up to 30 psi | A common and effective catalyst for selective hydrogenation. | evitachem.com |

| Nickel-based catalysts | Moderate | Moderate | Also used for partial hydrogenation, offering an alternative to palladium. | evitachem.com |

| PK-25 Palladium Catalyst (Pd/γ-Al2O3) | Not specified | Atmospheric pressure | Studied for the liquid-phase hydrogenation of dicyclopentadiene. | researchgate.net |

| Mo promoted Ni/γ-Al2O3 | Not specified | Not specified | Synthesized and studied for adsorption characteristics with dicyclopentadiene. | researchgate.net |

While partial hydrogenation of dicyclopentadiene is the standard route, other advanced strategies focus on the synthesis of specific isomers or derivatives. For example, a synthetic route to prepare tricyclo[5.2.1.0²,⁶]deca-2,4-diene, known as isodicyclopentadiene, has been developed starting from a this compound isomer (tricyclo[5.2.1.0²,⁶]dec-3-ene). researchgate.net This pathway involves bromination with N-Bromosuccinimide (NBS) to yield a brominated derivative, demonstrating a method for functionalizing the this compound skeleton to access its isomers. researchgate.net

Furthermore, this compound serves as a monomer in advanced polymerization reactions. The copolymerization of 5,6-dihydrodicyclopentadiene (B8004133) with ethylene (B1197577), using a constrained geometry catalyst, produces cycloolefin copolymers (COCs). researchgate.net This represents an important synthetic pathway not to the compound itself, but to valuable polymeric derivatives. researchgate.net

Reaction Chemistry and Mechanistic Investigations of Dihydrodicyclopentadiene

Electrophilic Addition Reactions of Dihydrodicyclopentadiene

The electron-rich double bond in this compound is susceptible to attack by electrophiles, initiating electrophilic addition reactions. lasalle.eduwikipedia.org In these reactions, the π bond is broken, and two new σ bonds are formed. wikipedia.orgsavemyexams.com The mechanism typically involves the initial attack by an electrophile to form a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgyoutube.com

The most prominent electrophilic addition reaction of this compound is its further hydrogenation to the fully saturated analogue, tetrahydrodicyclopentadiene (B3024363) (THDCPD). evitachem.com This conversion is significant for producing high-energy-density fuels. dokumen.pub The reaction involves the addition of hydrogen (H₂) across the remaining double bond in the presence of a metal catalyst. evitachem.comsavemyexams.com

Various catalysts have been researched to optimize this process, with palladium (Pd) and nickel (Ni) being common choices. evitachem.comresearchgate.net The reaction conditions, such as temperature, pressure, and catalyst type, can be controlled to influence the reaction rate and the stereochemical outcome of the product. For instance, using palladium on carbon (Pd/C) or nickel-based catalysts at moderate temperatures (20°C to 80°C) and pressures (up to 30 psi) facilitates this hydrogenation. evitachem.com Research has also explored the use of dendrimer-encapsulated Pd nanoparticles, which showed that this compound could be subsequently hydrogenated to tetrahydrodicyclopentadiene over time. nih.gov

A two-step hydrogenation process starting from dicyclopentadiene (B1670491) has been developed to synthesize exo-tetrahydrodicyclopentadiene (B1248782) with high purity (>98%) and yield (>96%). google.comgoogle.com This method involves a first hydrogenation step to produce this compound, followed by a second, higher-temperature hydrogenation that also promotes isomerization to the desired exo form. google.comgoogle.com

Table 1: Catalysts and Conditions for Hydrogenation of this compound

| Catalyst System | Pressure | Temperature | Key Findings | Reference(s) |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) or Nickel (Ni) | Up to 30 psi | 20-80°C | Standard conditions for converting DHDCPD to THDCPD. | evitachem.com |

| Pd-nanoparticles | 5 bar (H₂) | 60°C | Highly selective monohydrogenation of DCPD to DHDCPD, but further hydrogenation to THDCPD is possible by varying pressure. | researchgate.net |

| Pt/Al₂O₃ or Pd/Al₂O₃ | 1.0-6.0 MPa | 70-170°C | Part of a two-step process from DCPD to achieve high yields of exo-THDCPD. | google.comgoogle.com |

Beyond hydrogenation, the double bond of this compound can undergo other electrophilic additions, such as halogenation (with X₂) and hydrohalogenation (with HX). wikipedia.org These reactions introduce new functional groups to the bicyclic structure. For example, the reaction with bromine (Br₂) would lead to the formation of a dibromo-derivative, while reaction with hydrogen bromide (HBr) would yield a bromo-substituted tetrahydrodicyclopentadiene. savemyexams.com The reaction with iodine monochloride has also been studied as a method to quantify the unsaturation in polymers containing this compound units. allenpress.com

Further Hydrogenation to Saturated Derivatives (e.g., Tetrahydrodicyclopentadiene)

Cycloaddition Reactions Involving this compound as a Dienophile

This compound, containing a reactive double bond, can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. evitachem.comorganic-chemistry.org In this role, it reacts with a conjugated diene to form a new, more complex polycyclic structure. evitachem.comlibretexts.org The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (DHDCPD) to form a six-membered ring. iitk.ac.inwikipedia.org The efficiency of the Diels-Alder reaction is often enhanced when the dienophile possesses electron-withdrawing groups, although DHDCPD itself can react under appropriate conditions. organic-chemistry.org These reactions are a powerful tool for building complex molecular architectures from relatively simple precursors. mdpi.com

Oxidation and Selective Functionalization Reactions of this compound

The double bond in this compound is also a site for oxidation and other selective functionalization reactions, which allow for the introduction of various functional groups.

Hydroxylated derivatives of this compound can be formed through oxidation reactions. For example, sensitized photooxidation of endo-5,6-dihydrodicyclopentadiene with singlet oxygen leads to a hydroperoxide intermediate that rearranges to form exo-1-hydroxy-5,6-dihydrodicyclopentadiene. evitachem.com This demonstrates a pathway to introduce a hydroxyl group onto the carbon skeleton. evitachem.com Another key oxidation reaction is epoxidation, where the double bond is converted into an epoxide ring. The epoxidation of dicyclopentadiene using hydrogen peroxide (H₂O₂) as an oxidant has been studied with titanium dioxide (TiO₂) catalysts, which selectively yields the epoxide on the norbornene double bond. nih.gov Similar mechanisms can be applied to this compound to create hydroxylated products through subsequent ring-opening of the epoxide. The formation of a β-hydroxy-lactone from a related tricyclic ether suggests that oxidation can lead to complex hydroxylated structures through multi-step pathways involving epoxidation and intramolecular rearrangement. nih.gov

Researchers have focused on developing selective methods to functionalize the this compound scaffold. The oxidation of the exo and endo isomers can lead to different products; for instance, photooxidation of exo-5,6-dihydrodicyclopentadiene can yield the corresponding ketone, exo-5,6-dihydrodicyclopentadiene-1-one. evitachem.com This highlights the influence of stereochemistry on reactivity and product formation. evitachem.com

Furthermore, strategies for post-polymerization functionalization of polymers containing this compound units have been developed. These include reactions like epoxidation and radical-initiated thiol-ene additions to the residual double bonds in the polymer chain. acs.org The development of metallocene catalysts has also enabled the copolymerization of 5,6-dihydrodicyclopentadiene (B8004133) with ethylene (B1197577), creating novel cyclic olefin copolymers (COCs) with specific properties. researchgate.net These functionalization pathways are crucial for tuning the material properties of polymers derived from this compound. acs.org

Formation of Hydroxylated this compound Derivatives

Isomerization Studies and Stereochemical Transformations of this compound

The stereochemistry of this compound (DHDCPD), specifically the spatial arrangement of its fused rings, gives rise to endo and exo isomers. The transformation between these stereoisomers is a key aspect of its reaction chemistry, influencing the properties and potential applications of its derivatives. While detailed studies focusing exclusively on this compound are not extensively documented in public literature, significant insights can be drawn from research on its unsaturated precursor, dicyclopentadiene (DCPD), and its fully saturated analogue, tetrahydrodicyclopentadiene (THDCPD). The isomerization of these related compounds provides a robust framework for understanding the behavior of DHDCPD.

Endo-Exo Isomerization Equilibria and Kinetics

The isomerization between the endo and exo forms of dicyclopentadiene-based molecules is a classic example of thermodynamic versus kinetic control. In the initial dimerization of cyclopentadiene (B3395910), the endo isomer is the kinetically favored product, forming faster at lower temperatures. However, the exo isomer is generally the more thermodynamically stable form. For dicyclopentadiene, the exo isomer is more stable than the endo isomer by approximately 0.7 kcal/mol. wikipedia.org Consequently, under conditions that allow for equilibrium to be reached, such as prolonged heating or acid catalysis, the endo isomer will convert to the more stable exo form.

This principle is well-documented in the isomerization of endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD) to its exo-isomer, which is a critical step in the production of the high-energy-density fuel, JP-10. nih.govgrafiati.com This transformation is typically achieved using acid catalysts. Studies have explored various catalytic systems and conditions to optimize the conversion and selectivity toward the desired exo product.

The reaction is an equilibrium process, and research indicates that the forward reaction (endo to exo) is exothermic. acs.org In line with Le Châtelier's principle, lower reaction temperatures favor a higher equilibrium conversion to the exo product. libretexts.orgstudymind.co.ukcompoundchem.com However, a balance must be struck, as lower temperatures also decrease the reaction rate. For instance, one study found that temperatures exceeding 30°C led to decreased selectivity due to the formation of by-products like adamantane (B196018).

The kinetics of the isomerization have been modeled as pseudo-first-order. acs.org The choice of catalyst and reaction conditions significantly impacts the reaction rate and efficiency. Lewis acids such as aluminum chloride (AlCl₃) are effective, as are solid acid catalysts like zeolites. nih.govscirp.orgresearchgate.net

Table 1: Selected Catalytic Systems and Conditions for Endo- to Exo-THDCPD Isomerization

| Catalyst System | Temperature (°C) | Reaction Time | Solvent | Conversion (%) | Selectivity to exo-THDCPD (%) | Reference(s) |

| AlCl₃ (3 wt%) | 80 | 100 min | Not specified | 94.7 | 97.4 | researchgate.net |

| AlCl₃ (15 wt%) | 20 | 3 h | Dichloromethane | 98.5 | 99.5 | |

| HY Zeolite | 150 | 8 h | Methyl cyclohexane (B81311) | 12.2 (decreased from 97.6%) | - | nih.govacs.org |

| Pt/HY Zeolite | 150 | 100 h | Methyl cyclohexane (with H₂) | 97.0 | 96.0 | nih.govacs.org |

Mechanistic Insights into Isomerization Processes

The acid-catalyzed isomerization of endo-THDCPD to the exo-isomer is understood to proceed through a skeletal rearrangement involving carbocation intermediates. scirp.orgsemanticscholar.org This mechanism provides a strong model for the isomerization of this compound.

The process is initiated by the interaction of the hydrocarbon with an acid site on the catalyst. This can be a proton transfer from a Brønsted acid or an interaction with a Lewis acid site, which abstracts a hydride ion from the hydrocarbon backbone. In either case, a tertiary carbocation is formed on the tricyclic skeleton. nih.govsemanticscholar.org

This carbocation is not stable and undergoes a rapid intramolecular rearrangement, likely a Wagner-Meerwein shift. This shift involves the migration of a C-C bond, which reconfigures the stereochemistry of the ring junction from the sterically strained endo configuration to the more stable exo configuration. The process is completed by the elimination of a proton or the recapture of a hydride ion, regenerating the catalyst and yielding the exo-isomer product. semanticscholar.org

A key challenge in this process is managing competing reactions and catalyst deactivation. At higher temperatures, the exo-THDCPD can undergo further isomerization to form the highly stable, diamondoid structure of adamantane. The formation of adamantane is believed to require strong Brønsted acid sites, whereas the initial endo-to-exo isomerization can be catalyzed by Lewis acids. semanticscholar.org

When using solid catalysts like zeolites, deactivation due to coke formation is a significant issue. The proposed mechanism for coking involves the carbocation intermediates undergoing side reactions such as oligomerization and condensation. nih.gov These reactions form heavy, polycyclic aromatic compounds that block the catalyst's pores and active sites. The introduction of a hydrogenation metal, such as platinum, along with a hydrogen atmosphere can greatly enhance catalyst stability. The platinum sites activate hydrogen, which then hydrogenates the coke precursors, preventing their polymerization and preserving the catalyst's activity. nih.govacs.org

Polymerization Science and Macromolecular Engineering with Dihydrodicyclopentadiene

Dihydrodicyclopentadiene as a Monomer in Advanced Polymer Synthesis

This compound (DHDCPD) serves as a valuable monomer in the synthesis of advanced polymers, contributing to the development of materials with specialized properties. evitachem.com Its bicyclic structure and reactive double bond make it a suitable building block for various polymerization techniques. evitachem.com The polymers derived from DHDCPD find applications in coatings, adhesives, and elastomers. evitachem.com

The incorporation of DHDCPD into polymer chains can be achieved through different polymerization methods, including addition polymerization and ring-opening metathesis polymerization (ROMP). researchgate.net In addition copolymerization with olefins like ethylene (B1197577), DHDCPD acts as a bulky comonomer that can modify the properties of the resulting cycloolefin copolymer (COC). datapdf.com The less reactive double bond in the five-membered ring of DHDCPD often remains intact during this process, preventing cross-linking. datapdf.com

The properties of polymers containing DHDCPD are influenced by factors such as the monomer composition and the polymerization method employed. For instance, in ethylene copolymers, the glass transition temperature (Tg) increases with higher DHDCPD content. datapdf.com However, at the same comonomer content, ethylene/DHDCPD copolymers exhibit a lower Tg compared to ethylene/dicyclopentadiene (B1670491) and ethylene/norbornene copolymers. datapdf.com

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-opening metathesis polymerization (ROMP) is a significant chain-growth polymerization method for cyclic olefins, driven by the relief of ring strain. wikipedia.org this compound, with its strained norbornene-like double bond, is a suitable monomer for this process. acs.orgillinois.edu ROMP allows for the synthesis of polymers with controlled molecular weight, defined composition, and unique architectures. illinois.edu

Metal-Catalyzed ROMP of this compound and Derivatives

Metal-based catalysts, particularly those containing ruthenium and tungsten, are widely employed for the ROMP of this compound. illinois.eduresearchgate.net Well-defined catalysts, such as Grubbs catalysts, have significantly advanced the mechanistic understanding and control of ROMP. illinois.edu These catalysts are known for their tolerance to various functional groups, enabling the polymerization of functionalized DHDCPD derivatives to create novel materials. uvic.ca

The choice of catalyst can influence the stereoselectivity of the polymerization, leading to polymers with different tacticities (isotactic, syndiotactic, or atactic). acs.org For example, specific tungsten imido phenolate (B1203915) complexes have been shown to produce cis-isotactic or cis-syndiotactic poly(dicyclopentadiene), while others yield atactic polymers. acs.org The resulting polymer's microstructure, in turn, affects its physical properties, such as crystallinity and melting point. acs.org

The less reactive double bond of the five-membered ring in DHDCPD typically does not participate in ROMP when well-defined metathesis catalysts are used. acs.org However, classical catalyst systems may lead to oligomerization through an addition mechanism. acs.org

Exploration of Metal-Free ROMP Mechanisms for this compound

In recent years, metal-free ROMP has emerged as a promising alternative to traditional metal-catalyzed methods, addressing concerns about residual metal contamination in the final polymer. nih.gov This approach often utilizes organic photoredox mediators to initiate the polymerization. nih.govresearchgate.net

Studies have demonstrated the successful metal-free ROMP of exo-dihydrodicyclopentadiene. wisc.edunih.gov This method allows for the synthesis of linear poly(this compound) and its copolymers. researchgate.net The mechanism of metal-free ROMP is fundamentally different from its metal-mediated counterpart and is an active area of research to optimize the process for industrial viability. illinois.edudigitellinc.com The ability to control stereoselectivity in metal-free ROMP is a key area of investigation, as it dictates important polymer properties like stability and melting point. digitellinc.com

Microstructure and Tacticity Analysis of Poly(this compound)

The microstructure of poly(this compound), including the cis/trans content of the double bonds and the polymer's tacticity, is crucial in determining its material properties. These structural features can be analyzed using techniques like quantitative ¹³C NMR spectroscopy. wisc.edunih.gov

In metal-free ROMP, poly(exo-dihydrodicyclopentadiene) has been found to have a cis-olefin content of approximately 24% and is largely atactic, with an estimated syndiotacticity of 58%. wisc.edunih.gov In contrast, metal-catalyzed ROMP can produce highly tactic polymers depending on the catalyst used. For instance, specific tungsten catalysts can yield isotactic or syndiotactic hydrogenated poly(dicyclopentadiene), which are crystalline, while atactic versions are amorphous. acs.org The crystallization rate of syndiotactic hydrogenated poly(dicyclopentadiene) has been observed to be significantly higher than that of the isotactic polymer. acs.org

Copolymerization Studies Involving this compound

Copolymerization is a process where two or more different monomers are polymerized together to create a copolymer. wikipedia.org this compound can be copolymerized with various other monomers, particularly olefins, to tailor the properties of the final polymer.

Copolymerization with Olefins (e.g., Ethylene, Norbornene)

This compound is frequently copolymerized with ethylene to produce cycloolefin copolymers (COCs). datapdf.com This is an attractive approach as the properties of the resulting resin can be modified by adjusting the DHDCPD content in the copolymer. datapdf.com A constrained geometry catalyst (CGC) has been successfully used for the copolymerization of ethylene and 5,6-dihydrodicyclopentadiene (B8004133). datapdf.com

The reactivity ratios for the copolymerization of ethylene and DHDCPD indicate that the successive insertion of two DHDCPD units is highly disfavored, leading to a nearly alternating copolymer structure at high DHDCPD-to-ethylene feed ratios. datapdf.com The glass transition temperature (Tg) of these copolymers increases linearly with increasing DHDCPD content. datapdf.com

This compound can also be involved in terpolymerizations. For instance, it has been successfully terpolymerized with ethylene and norbornene. datapdf.com Additionally, copolymers of DHDCPD with 5-methyl-2-norbornene and 1-hexene (B165129) have been synthesized using a molybdenum-based catalyst system. prepchem.com

Synthesis and Characterization of Cyclic Olefin Copolymers (COCs) and Polymers (COPs) from this compound

The synthesis of cyclic olefin copolymers (COCs) and cyclic olefin polymers (COPs) from this compound (DHDCPD) has garnered significant interest due to the potential for creating polymers with a unique combination of properties. Current time information in Bangalore, IN.mdpi.com DHDCPD, which can be produced by the selective hydrogenation of dicyclopentadiene (DCPD), serves as a valuable monomer in both addition and ring-opening metathesis polymerization (ROMP). researchgate.netgoogle.com

COCs are typically produced through the addition copolymerization of a cyclic olefin, such as DHDCPD, with an alpha-olefin, most commonly ethylene. researchgate.net This process often utilizes metallocene or other single-site catalysts. researchgate.net For instance, the copolymerization of 5,6-dihydrodicyclopentadiene and ethylene has been successfully achieved. acs.org The resulting copolymers exhibit a range of properties that are dependent on the incorporation level of the cyclic monomer. These properties include high transparency, good heat resistance, low moisture absorption, and good chemical resistance. Current time information in Bangalore, IN.mdpi.com

On the other hand, COPs are synthesized via the ring-opening metathesis polymerization (ROMP) of cyclic olefin monomers, followed by hydrogenation of the resulting polymer backbone. mdpi.comresearchgate.net This method allows for the creation of fully saturated, amorphous polymers with high glass transition temperatures (Tg). The use of bulky cycloolefin monomers is a key strategy to increase the Tg of the resulting COPs. mdpi.com

The characterization of these polymers is crucial to understanding their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are employed to elucidate the polymer microstructure and comonomer incorporation. acs.org Gel Permeation Chromatography (GPC) is used to determine molecular weight and molecular weight distribution. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. mdpi.com

| Property | Description | Analytical Technique |

| Microstructure | Arrangement of monomer units within the polymer chain. | NMR Spectroscopy |

| Molecular Weight | The average mass of a mole of polymer chains. | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | The temperature at which the polymer begins to chemically degrade. | Thermogravimetric Analysis (TGA) |

Strategies for Diblock Copolymer Synthesis with this compound

The synthesis of diblock copolymers incorporating this compound presents an opportunity to create materials with well-defined nanostructures and tailored properties. One primary strategy for achieving this is through living polymerization techniques, which allow for the sequential addition of different monomers to a growing polymer chain. nih.gov

Ring-opening metathesis polymerization (ROMP) is a particularly effective method for this purpose. sci-hub.se In a typical approach, the first monomer is polymerized to create a living polymer chain. Subsequently, a second monomer, such as this compound, is introduced to the reaction mixture, leading to the formation of a second block. The success of this sequential polymerization relies on maintaining the "living" nature of the propagating species, which can be challenging due to potential side reactions like chain transfer. illinois.edu

Another strategy involves the combination of different polymerization mechanisms. For example, a polymer block can be synthesized using one type of polymerization, and then a functional group at the chain end can be used to initiate the polymerization of a second monomer via a different mechanism. frontiersin.org This approach offers versatility in the types of monomers that can be combined.

The synthesis of diblock copolymers often requires careful control over reaction conditions to prevent termination and chain transfer reactions, which can lead to a loss of block purity and a broadening of the molecular weight distribution. The choice of catalyst is also critical, as it must be able to polymerize both monomers in a controlled manner. sci-hub.se

Development of Thermosetting Polymer Systems Incorporating this compound

This compound can be incorporated into thermosetting polymer systems, which are characterized by their cross-linked network structure, providing high strength, stiffness, and chemical resistance. osti.govvedantu.com Thermosets are formed through a curing process where a soft solid or viscous liquid prepolymer permanently hardens, often through the application of heat or a catalyst. unacademy.com

One of the primary methods for creating thermosets from this compound derivatives is through ring-opening metathesis polymerization (ROMP). By using a multifunctional monomer or a cross-linking agent in conjunction with DHDCPD, a three-dimensional polymer network can be formed. The resulting thermoset materials can exhibit a high modulus and excellent impact strength. google.com

The properties of the final thermoset can be tailored by adjusting the formulation, including the type and concentration of the catalyst, activator, and any comonomers or additives. For example, the incorporation of cleavable units into the polymer network can lead to the development of deconstructable thermosets, which addresses the challenge of recycling these materials. osti.gov

The reaction injection molding (RIM) process is a common technique for manufacturing thermoset parts from monomers like dicyclopentadiene and its derivatives. google.com In this process, two or more reactive streams are mixed and then injected into a mold where the polymerization and cross-linking reactions occur rapidly to form the final part. google.com

Frontal Polymerization Techniques for this compound Monomers

Frontal polymerization is a rapid and energy-efficient method for curing thermosetting materials, where a self-propagating reaction wave travels through a monomer solution. researchgate.netdigitellinc.com This technique is particularly well-suited for the polymerization of monomers like dicyclopentadiene and its derivatives, including this compound. osti.govresearchgate.net

The process, often referred to as frontal ring-opening metathesis polymerization (FROMP), is initiated by a localized thermal or light stimulus. researchgate.net This initiation triggers an exothermic polymerization reaction that generates enough heat to sustain the propagation of the reaction front without the need for an external energy source for the bulk of the material. digitellinc.commdpi.com

One of the key advantages of frontal polymerization is its speed, allowing for the rapid transformation of liquid monomers into solid polymers. researchgate.netrsc.org The properties of the resulting polymer, such as the glass transition temperature, can be controlled by the composition of the monomer resin, including the use of cross-linking comonomers. researchgate.net

Research in this area has focused on understanding the factors that affect the front velocity and the properties of the final polymer. These factors include the type and concentration of the catalyst and inhibitor, the initial temperature of the resin, and the presence of any comonomers. digitellinc.com The ability to control these parameters allows for the tailored manufacturing of polymeric materials with specific properties. digitellinc.com

Advanced Characterization and Spectroscopic Analysis in Dihydrodicyclopentadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydrodicyclopentadiene Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of DHDCPD and its polymers. weebly.combruker.com It provides detailed insights into the molecular framework, connectivity, and the three-dimensional arrangement of atoms. weebly.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural assessment of DHDCPD and its polymers. emerypharma.com For instance, in the copolymerization of 5,6-dihydrodicyclopentadiene (B8004133) (HDCPD) with ethylene (B1197577), ¹H and ¹³C NMR spectra are used for the characterization of the resulting copolymer. acs.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex structures and establish connectivity between different atoms, which is particularly useful when 1D spectra are crowded or ambiguous. researchgate.netarxiv.org These techniques have been successfully used to characterize copolymers of ethylene and HDCPD. researchgate.net In the study of di(cyclopentadienecarboxylic acid) dimethyl esters, which are related to DHDCPD, 1D and 2D NMR spectra were essential for the assignment of signals for each of the three isomers produced. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Isomers

| Isomer | Proton | Chemical Shift (ppm) |

| Isomer 1 | Olefinic | 5.5 - 6.0 |

| Aliphatic | 1.0 - 3.0 | |

| Isomer 2 | Olefinic | 5.4 - 5.8 |

| Aliphatic | 1.2 - 2.8 | |

| Isomer 3 | Olefinic | 5.6 - 6.1 |

| Aliphatic | 1.1 - 2.9 |

Note: The chemical shift ranges are approximate and can vary based on the solvent and specific isomer.

Quantitative ¹³C NMR spectroscopy is a powerful method for determining the tacticity—the stereochemical arrangement of monomer units—in polymers derived from DHDCPD. measurlabs.com The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the relative stereochemistry of adjacent monomer units, allowing for the quantification of isotactic, syndiotactic, and atactic sequences. nsf.gov This information is critical as tacticity significantly influences the physical and mechanical properties of the polymer. bruker.com For instance, quantitative ¹³C NMR has been used to evaluate the tacticity of polynorbornene and poly(exo-dihydrodicyclopentadiene). scispace.com The technique provides accurate data on the composition of copolymers by integrating the signals corresponding to the different monomer units. researchgate.net

One- and Two-Dimensional NMR for Structural Elucidation of this compound and its Polymers

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Systems

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are essential techniques for the analysis of volatile and semi-volatile compounds in DHDCPD-related research. thermofisher.com GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides mass information for identification. etamu.edu

GC and GC-MS are highly effective in separating and identifying the various products and isomers that can be formed during the synthesis and subsequent reactions of DHDCPD. bruker.com The high resolving power of capillary GC columns allows for the separation of structurally similar isomers. vurup.sk Mass spectrometry provides fragmentation patterns that act as a "fingerprint" for each compound, enabling positive identification. nih.gov This is particularly valuable in complex reaction mixtures where multiple products may be present. For example, GC-MS has been used to analyze isomeric reaction products in model studies of peroxide cross-linking of ethylene-propylene-diene monomer (EPDM) rubber, a system with structural similarities to polymerized DHDCPD. researchgate.net

Table 2: Application of GC-MS in Isomer Identification

| Analytical Task | Technique | Information Obtained |

| Separation of Isomers | Gas Chromatography (GC) | Retention time for each isomer |

| Identification of Isomers | Mass Spectrometry (MS) | Mass-to-charge ratio and fragmentation pattern |

| Structural Confirmation | GC-MS | Correlation of retention time with specific mass spectra |

GC is a valuable tool for monitoring the progress of reactions involving DHDCPD, allowing for the determination of conversion rates and selectivity. researchgate.net By taking samples at different time points during a reaction and analyzing them by GC, the disappearance of reactants and the appearance of products can be quantified. This real-time or near-real-time analysis provides crucial data for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. hidenanalytical.com The use of an internal standard in the GC analysis can improve the accuracy of quantification.

Separation and Identification of Reaction Products and Isomers

Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Research

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in DHDCPD and its derivatives. mdpi.comnih.gov The principle of FT-IR is based on the absorption of infrared radiation by molecular vibrations. mdpi.com Specific chemical bonds and functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint of the molecule. researchgate.net In the context of DHDCPD research, FT-IR can be used to confirm the presence of key functional groups, such as the carbon-carbon double bond (C=C) in the cyclopentene (B43876) ring and the various C-H bonds in the aliphatic structure. mdpi.com It is also a valuable tool for monitoring polymerization reactions by observing the disappearance of the monomer's vinyl group absorption band and the appearance of bands characteristic of the polymer. illinois.edu

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| =C-H (alkene) | Stretching | ~3050 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=C (alkene) | Stretching | ~1650 |

| C-H (alkane) | Bending | 1370-1470 |

Note: The exact wavenumbers can vary slightly depending on the specific molecular environment.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of this compound Polymers

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. mdpi-res.commdpi.com The method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel beads. mdpi-res.comacs.org Larger molecules elute faster as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. mdpi.com This separation allows for the determination of critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Đ), which is the ratio of Mw to Mn. mdpi.comsylzyhg.com

In the context of this compound-based polymers, which are often derived from the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (B1670491) (DCPD) followed by hydrogenation, GPC is used to monitor polymerization effectiveness and to understand how synthesis conditions affect the final polymer chain length and distribution. sylzyhg.comresearchgate.net For instance, studies on linear polydicyclopentadiene (pDCPD) have utilized GPC to control and analyze molecular weights, demonstrating that parameters like monomer concentration and reaction temperature directly influence the resulting Mn and PDI. sylzyhg.com Bimodal molecular weight distributions observed by GPC can sometimes indicate side reactions or the presence of different polymer structures within a sample. sylzyhg.com

The table below presents representative GPC data for polymers derived from dicyclopentadiene, illustrating the range of molecular weights and distributions that can be achieved and analyzed.

| Polymer System | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI or Đ) | Source |

|---|---|---|---|---|

| Linear pDCPD (endo-DCPD) | 16.1 | 21.1 | 1.31 | sylzyhg.com |

| Linear pDCPD (endo-DCPD) | 9.7 | 12.7 | 1.31 | sylzyhg.com |

| Polypentenamer-DCPD Copolymer (6.6% DCPD) | 160 | 400 | 2.5 | |

| Polypentenamer-DCPD Copolymer (12.2% DCPD) | 120 | 360 | 3.0 | |

| Maleic Anhydride Modified DCPD Resin | 1.02 | 1.44 | 1.41 | cjcatal.com |

Differential Scanning Calorimetry (DSC) for Polymer Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.govsioc-journal.cn It is widely used in polymer science to determine key thermal properties, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govsioc-journal.cnresearchgate.net The glass transition temperature (Tg) is a critical parameter for polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is observed as a step-like change in the heat flow curve. nih.gov

For polymers of this compound, DSC is essential for characterizing their thermal stability and service temperature range. The Tg is significantly influenced by the polymer's molecular structure, such as the degree of crosslinking and the presence of functional groups. researchgate.net For example, linear polydicyclopentadiene (pDCPD) exhibits a lower Tg compared to its heavily crosslinked counterpart. researchgate.net Studies have shown that copolymerizing dicyclopentadiene (DCPD) with other monomers, like cyclopentene, leads to a linear relationship between the DCPD content and the resulting polymer's Tg, Tm, and Tc. As the DCPD content increases, the thermal transition temperatures tend to decrease. Furthermore, the addition of decelerators to DCPD resin formulations has been shown to lower the Tg by reducing the crosslinking density in the final polymer. researchgate.net

The following table summarizes DSC data for various dicyclopentadiene-based polymers, highlighting the impact of structural modifications on the glass transition temperature.

| Polymer/Resin System | Glass Transition Temperature (Tg) (°C) | Source |

|---|---|---|

| Neat Cured Dicyclopentadiene (DCPD) | 105.49 | researchgate.net |

| Cured DCPD with 2 wt.% Decelerator | 93.89 | researchgate.net |

| Polypentenamer-DCPD Copolymer (6.6% DCPD) | -43 | |

| Polypentenamer-DCPD Copolymer (12.2% DCPD) | -52 | |

| Crosslinked Functionalized Polydicyclopentadiene | 200 | researchgate.net |

| Polyarylate from 2,6-Phenol-DCPD (para-substituted) | 224 | conicet.gov.ar |

In Situ Spectroscopic Techniques for Mechanistic Studies (e.g., DRIFTS for Hydrogenation)

Understanding the reaction mechanisms at a molecular level is critical for optimizing catalytic processes like the hydrogenation of dicyclopentadiene (DCPD) to this compound and ultimately tetrahydrodicyclopentadiene (B3024363). In situ spectroscopic techniques, which analyze the reaction as it happens, are invaluable for this purpose. acs.orgacs.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a particularly powerful in situ method for studying heterogeneous catalytic reactions involving solid catalysts. acs.org It allows for the real-time observation of adsorbed species on the catalyst surface, providing direct insight into reaction intermediates and pathways. researchgate.net

In the context of DCPD hydrogenation, in situ DRIFTS studies help elucidate the complex reaction network. Dicyclopentadiene has two double bonds with different reactivities: one in the strained norbornene moiety and one in the cyclopentene ring. Mechanistic studies using in situ DRIFTS have confirmed that the hydrogenation process occurs sequentially, with the more reactive double bond in the norbornene ring being preferentially adsorbed and hydrogenated first. nih.gov This initial step forms this compound.

By monitoring the vibrational bands of species on the catalyst surface, researchers can identify key intermediates and understand how catalyst composition and reaction conditions influence selectivity. researchgate.net For example, the appearance and disappearance of bands corresponding to -C=C- stretches can be correlated with the conversion of the reactant and the formation of products. researchgate.net Such studies have been applied to various hydrogenation reactions, revealing how the electronic properties and structure of catalysts and supports promote the dissociation of hydrogen and the subsequent reaction steps. researchgate.net This detailed mechanistic understanding, enabled by techniques like in situ DRIFTS, is crucial for designing more efficient and selective catalysts for the production of this compound and its derivatives.

Theoretical and Computational Chemistry Applied to Dihydrodicyclopentadiene Systems

Density Functional Theory (DFT) Calculations on Dihydrodicyclopentadiene Reactivity

Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic structure and reactivity of molecules like DHDCPD. mdpi.comscirp.org DFT-based reactivity indices are powerful tools for the semiquantitative study of organic reactivity. mdpi.com These calculations allow researchers to model reaction pathways, understand catalytic processes, and predict the behavior of DHDCPD in various chemical transformations. rsc.org

Computational studies have been crucial in mapping the reaction mechanisms involving DHDCPD, most notably in hydrogenation and polymerization reactions.

Hydrogenation: The hydrogenation of dicyclopentadiene (B1670491) (DCPD) to tetrahydrodicyclopentadiene (B3024363) (THDCPD) proceeds sequentially, with DHDCPD as a key intermediate. researchgate.netppor.az DFT simulations have confirmed that the hydrogenation is a consecutive process involving two main steps. researchgate.net The first step is the saturation of the double bond in the norbornene ring of DCPD to form 8,9-dihydrodicyclopentadiene (8,9-DHDCPD). researchgate.netppor.az DFT calculations revealed that this double bond is more reactive and easier to saturate than the one in the cyclopentene (B43876) ring, making 8,9-DHDCPD the major intermediate product. researchgate.netppor.az The second step involves the hydrogenation of the remaining double bond in the cyclopentene ring of DHDCPD to yield the final product, THDCPD. This selective hydrogenation can be controlled, for instance, by using palladium nanoparticles as catalysts, where varying the hydrogen pressure can alter the ratio of DHDCPD to THDCPD. ppor.az

Polymerization: DHDCPD is a significant monomer in polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). digitellinc.comillinois.edu Computational studies, including DFT, have been employed to understand the polymerizability and reaction mechanisms. The reactivity of DHDCPD in polymerization has been compared to its parent compound, dicyclopentadiene (DCPD). cnr.itresearchgate.net Studies on the oligomerization of DCPD isomers and DHDCPD catalyzed by TiCl4/Et2AlCl show that endo-DCPD exhibits reactivity comparable to that of the partially saturated DHDCPD. cnr.itresearchgate.net This suggests that steric factors, which can be effectively modeled using computational methods, play a significant role. Furthermore, DFT has been used to estimate the heat of polymerization (∆Hp) for cyclopentene derivatives, providing theoretical insight into their relative polymerizability, a concept directly applicable to DHDCPD. illinois.edu

Heterogeneous catalysis is central to many reactions involving DHDCPD, especially hydrogenation. The process begins with the adsorption of the reactant molecules onto the catalyst surface. mdpi.com DFT calculations are a vital tool for studying the adsorption energies, preferred binding sites, and geometries of unsaturated hydrocarbons on metal surfaces, such as palladium and nickel, which are common catalysts for these reactions. researchgate.netconicet.gov.ar

In the context of DHDCPD hydrogenation, the mechanism is often described by models like the Langmuir-Hinshelwood mechanism, which assumes that the reaction occurs between adsorbed species on the catalyst surface. researchgate.netresearchgate.net DFT studies show that unsaturated hydrocarbons, like the parent molecule DCPD and the intermediate DHDCPD, chemisorb onto the metallic surface. mdpi.com This interaction activates the molecule, for example, by elongating the C=C double bond, making it susceptible to attack by adsorbed hydrogen. mdpi.com The strength of this adsorption influences the reaction kinetics. DFT calculations can quantify these adsorption energies, revealing that different isomers and molecules with varying numbers of double bonds will have different adsorption constants, a key parameter in kinetic models. conicet.gov.arresearchgate.net For instance, studies on palladium surfaces show that the geometry of the adsorbed molecule is tilted to increase interaction with the surface atoms, thereby influencing the subsequent reaction pathway. conicet.gov.ar

Elucidation of Reaction Mechanisms and Pathways (e.g., Hydrogenation, Polymerization)

Quantum Chemical Calculations for Stereoselectivity and Isomer Stability of this compound

Quantum chemical calculations are exceptionally useful for predicting the stereochemical outcomes of reactions and the relative stability of different isomers. rsc.orgnih.gov For DHDCPD, which exists as endo and exo isomers, these calculations provide critical insights into its chemical behavior. digitellinc.comevitachem.com

A key application is in understanding stereoselectivity during polymerization. digitellinc.com Quantum chemical calculations have been used to assess intermediates in the metal-free ROMP of DHDCPD isomers to determine which pathways are most viable for achieving stereoselectivity. digitellinc.com By analyzing the steric (endo vs. exo geometries) and electronic features, these calculations help elucidate the stereoselective mechanism, which is fundamental to controlling polymer properties like stability and melting point. digitellinc.com

The relative stability of isomers is another area where computational chemistry provides definitive answers. While direct computational data on DHDCPD isomer stability is specific to research contexts, analogous studies on related compounds are illustrative. For example, DFT calculations on the fully hydrogenated product, tetrahydrodicyclopentadiene (THDCPD), revealed that the exo-isomer is 15.51 kJ/mol more stable than the endo-isomer. researchgate.net This stability difference is attributed to the flipping of a triangular ring in its norbornane (B1196662) skeleton. researchgate.net Similar computational approaches can be applied to determine the relative energies of endo- and exo-DHDCPD, which influences their relative populations at equilibrium and their respective reactivities. Experimental studies have shown that the endo-DCPD isomer is less reactive than the exo isomer in oligomerization reactions, a difference that can be explained by the steric hindrance and relative stability elucidated by computational models. researchgate.net

Kinetic Modeling of this compound Reactions

Kinetic modeling combines experimental data with theoretical principles to develop mathematical descriptions of reaction rates. For the consecutive reactions involving DHDCPD, such as its formation from DCPD and its subsequent conversion to THDCPD, kinetic modeling is essential for process optimization. ppor.azresearchgate.net

The liquid-phase hydrogenation of DCPD is frequently modeled using the Langmuir-Hinshelwood kinetic framework. researchgate.netresearchgate.net This model accounts for the adsorption of reactants (DCPD, DHDCPD, and hydrogen) onto the catalyst surface and the subsequent surface reaction, which is often the rate-determining step. researchgate.net Kinetic equations derived from this mechanism can be used to fit experimental data, allowing for the determination of crucial parameters like reaction rate constants and adsorption constants for each component. researchgate.netresearchgate.net

Studies have shown a clear separation of the hydrogenation steps, with the hydrogenation of the norbornene double bond in DCPD to form DHDCPD being significantly faster than the second hydrogenation step. researchgate.netresearchgate.net The kinetic constant for the first step (DCPD → DHDCPD) was found to be 5.5 times higher than that for the second step (DHDCPD → THDCPD). researchgate.net

Table 1: Kinetic Parameters for Dicyclopentadiene (DCPD) Hydrogenation

This interactive table summarizes key kinetic parameters obtained from modeling the hydrogenation of DCPD, where this compound (DHDCPD) is the primary intermediate.

| Parameter | Description | Value | Source |

| Reaction System | Hydrogenation of DCPD via DHDCPD to THDCPD | - | ppor.azresearchgate.net |

| Kinetic Model | Langmuir-Hinshelwood | Assumes noncompetitive adsorption between organic species and hydrogen. | researchgate.net |

| Rate Determining Step | Surface reaction | - | researchgate.net |

| Activation Energy (Ea) - Step 1 | DCPD → DHDCPD | 3.19 kJ/mol | ppor.az |

| Activation Energy (Ea) - Step 2 | DHDCPD → THDCPD | 31.69 kJ/mol | ppor.az |

| Rate Constant Ratio (k1/k2) | Ratio of the rate constant for Step 1 to Step 2 | 5.5 | researchgate.net |

These models, validated by experimental results under various conditions of temperature, pressure, and concentration, provide a robust understanding of the reaction dynamics. ppor.az

Derivatization and Functionalization Strategies for Dihydrodicyclopentadiene

Synthesis of Functionalized Dihydrodicyclopentadiene Derivatives

The synthesis of functionalized H-DCPD derivatives can be achieved through various chemical pathways. These methods either involve the direct functionalization of the H-DCPD molecule or the synthesis of a functionalized cyclopentadiene (B3395910) monomer that subsequently undergoes a Diels-Alder dimerization to form the desired dicyclopentadiene (B1670491) structure.

One notable strategy involves the direct oxidation of H-DCPD isomers. For instance, the sensitized photooxidation of endo-5,6-dihydrodicyclopentadiene leads to the formation of a hydroperoxide intermediate, which then rearranges to yield exo-1-hydroxy-5,6-dihydrodicyclopentadiene. evitachem.com This method demonstrates a pathway to introduce a hydroxyl group directly onto the saturated ring of the H-DCPD skeleton.

Another significant approach focuses on creating functionalized cyclopentadiene precursors. A route to ester-containing derivatives involves reacting sodium cyclopentadienylide with dimethylcarbonate. acs.org The resulting carboxylated cyclopentadiene can then undergo a heterodimerization with an unmodified cyclopentadiene molecule. acs.org This process yields a mixture of regioisomers of carboxyl-functionalized dicyclopentadiene, which contains the fundamental H-DCPD framework. acs.org While the oligomerization of 9,10-dihydrodicyclopentadiene has been studied, the pre-functionalization of monomers before dimerization or polymerization is often a more controlled approach to achieving specific functionalities. researchgate.net

Table 1: Synthesis Strategies for Functionalized this compound Derivatives

| Strategy | Reagents/Catalyst | Functionalized Product | Key Findings |

|---|---|---|---|

| Sensitized Photooxidation | Singlet Oxygen | exo-1-Hydroxy-5,6-dihydrodicyclopentadiene | Direct oxidation of the endo-isomer of H-DCPD introduces a hydroxyl group. evitachem.com |

| Carboxylation of Cyclopentadiene Precursor | Sodium cyclopentadienylide, Dimethylcarbonate | Carboxyl-functionalized Dicyclopentadiene | Creates ester-containing derivatives that can be dimerized to form a functionalized dicyclopentadiene structure. acs.org |

| Addition Oligomerization | TiCl₄/Et₂AlCl | Oligomers with 2,3-enchained units | The endo-isomer of H-DCPD is noted to be less reactive in this process than the exo-isomer. researchgate.netresearchgate.net |

Introduction of Specific Chemical Functionalities (e.g., Hydroxyl, Carboxyl)

The introduction of specific functional groups like hydroxyl (-OH) and carboxyl (-COOH) onto the this compound framework is pivotal for expanding its utility, particularly in creating advanced polymers with tailored surface properties and reactivity.